![molecular formula C11H22ClNO3 B6242763 methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride CAS No. 2307736-94-1](/img/no-structure.png)

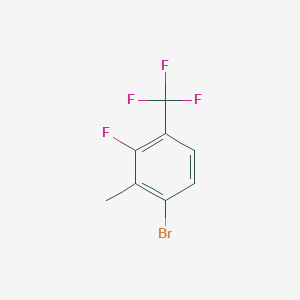

methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride, also known as MB-2, is a cyclic peptide that has been widely studied for its potential use in various scientific research applications. MB-2 is a cyclic peptide, consisting of four amino acids, that can be synthesized from a variety of starting materials. MB-2 is a potent inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase, and has been studied for its potential use in the development of drugs for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of potential applications in scientific research. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, and cancer. In addition, this compound has been studied for its potential use in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. This compound has also been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of HIV/AIDS.

Wirkmechanismus

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride acts as an inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase. This enzyme is responsible for the breakdown of the cyclic nucleotide cGMP, which is involved in the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. By inhibiting the activity of cGMP phosphodiesterase, this compound can inhibit the breakdown of cGMP and thus regulate the activity of various cellular processes.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of cGMP phosphodiesterase, which can lead to the increased production of cGMP and the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to reduce the levels of pro-inflammatory cytokines in the body.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is a potent inhibitor of cGMP phosphodiesterase, which makes it useful for the study of various cellular processes. In addition, this compound is relatively easy to synthesize and is relatively stable in solution. However, this compound is not as potent as some other inhibitors of cGMP phosphodiesterase, and can be toxic at high concentrations.

Zukünftige Richtungen

The potential applications of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride are numerous and diverse. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, cancer, neurological disorders, and HIV/AIDS. In addition, this compound has been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of metabolic disorders. Furthermore, this compound has been studied for its potential use in the development of drugs for the treatment of pain and for its potential use in the development of drugs for the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound.

Synthesemethoden

Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can be synthesized from a variety of starting materials, including amino acids, cyclic peptides, and cyclic oligosaccharides. The most common method for the synthesis of this compound involves the condensation of two amino acids, such as lysine and arginine, with a cyclic peptide or cyclic oligosaccharide. The reaction is typically carried out in the presence of a catalyst, such as a thiol, and a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by chromatography and crystallized to yield the desired this compound.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent deprotection of the amine group. The final step involves the esterification of the carboxylic acid with methanol and the formation of the hydrochloride salt.", "Starting Materials": [ "L-alanine", "tert-butyl bromoacetate", "sodium hydride", "2-bromo-1-chloropropane", "sodium borohydride", "acetic acid", "methanol", "hydrochloric acid" ], "Reaction": [ "L-alanine is protected as its tert-butoxycarbonyl (Boc) derivative using tert-butyl bromoacetate and sodium hydride.", "The Boc-protected alanine is reacted with 2-bromo-1-chloropropane to form the corresponding amine.", "The amine is cyclized to form the cyclobutane ring using sodium borohydride as a reducing agent.", "The Boc group is removed using hydrochloric acid to expose the amine group.", "The carboxylic acid is esterified with methanol to form the methyl ester.", "The final product is obtained as the hydrochloride salt by treatment with hydrochloric acid." ] } | |

CAS-Nummer |

2307736-94-1 |

Molekularformel |

C11H22ClNO3 |

Molekulargewicht |

251.8 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.